Product packaging for 2,2-Dimethyl-1-phenylpropan-1-amine(Cat. No.:CAS No. 61501-04-0)

2,2-Dimethyl-1-phenylpropan-1-amine

Cat. No.: B1308828
CAS No.: 61501-04-0
M. Wt: 163.26 g/mol
InChI Key: INGIGRKEXZOVTB-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Related Structural Classes

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. This structural feature imparts basic and nucleophilic properties, making them crucial in a vast array of chemical reactions and biological processes. 2,2-Dimethyl-1-phenylpropan-1-amine belongs to the subclass of primary amines, as the nitrogen atom is bonded to one carbon atom and two hydrogen atoms.

Its structure can be further classified as a benzylic amine, with the amino group attached to a carbon atom that is directly bonded to a phenyl group. This proximity to an aromatic ring influences the reactivity of the amine. The presence of a neopentyl-like framework (the 2,2-dimethylpropyl group) introduces significant steric hindrance around the chiral center at the first carbon position. This steric bulk is a defining characteristic that influences its chemical and biological interactions.

The compound is structurally related to other phenethylamine (B48288) and amphetamine derivatives, which are known for their diverse pharmacological activities. ebi.ac.ukwikipedia.org However, the gem-dimethyl substitution at the adjacent carbon distinguishes it from many of these more well-known compounds.

Significance as a Building Block and Reagent in Advanced Organic Synthesis

The unique structural features of this compound make it a valuable building block and reagent in organic synthesis. Its primary amine group can participate in a wide range of chemical transformations, including acylation, alkylation, and the formation of imines and enamines.

One of the key applications of this amine is in the synthesis of more complex molecules, particularly those with pharmaceutical or material science applications. For instance, it can serve as a precursor for the synthesis of various derivatives where the amine functionality is modified or incorporated into a larger molecular scaffold.

The synthesis of this compound itself can be achieved through several methods. A common laboratory-scale approach is the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one. This reaction involves the treatment of the ketone with an amine source, such as ammonia, in the presence of a reducing agent. Industrial-scale synthesis may employ biocatalytic methods, such as the use of transaminases, which can offer high enantioselectivity.

Property Value
IUPAC Name This compound
CAS Number 61501-04-0
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Boiling Point 231.2 °C at 760 mmHg
Density 0.926 g/cm³

Note: The data in this table is compiled from various sources. americanelements.comscbt.comnih.gov

Overview of Investigational Biological Activities and Research Areas

The structural similarity of this compound to known psychoactive compounds has prompted investigations into its biological effects. Research has primarily focused on its potential interactions with the central nervous system.

Preliminary studies suggest that this compound may interact with neurotransmitter systems. Specifically, it is believed to have an affinity for adrenergic receptors and may act as an indirectly acting sympathomimetic agent by promoting the release of norepinephrine (B1679862). This mechanism of action is shared by other stimulants and can lead to increased heart rate and blood pressure.

The biological activity of this amine is an area of ongoing research, with studies exploring its potential applications in neuroscience and pharmacology. Its unique substitution pattern may lead to a distinct pharmacological profile compared to other phenethylamines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B1308828 2,2-Dimethyl-1-phenylpropan-1-amine CAS No. 61501-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGIGRKEXZOVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395933
Record name 2,2-Dimethyl-1-phenylpropan-1-amine
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61501-04-0
Record name α-(1,1-Dimethylethyl)benzenemethanamine
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Record name 2,2-Dimethyl-1-phenylpropan-1-amine
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Record name 2,2-dimethyl-1-phenylpropan-1-amine
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Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 1 Phenylpropan 1 Amine

Established Synthetic Pathways for 2,2-Dimethyl-1-phenylpropan-1-amine

The synthesis of this compound can be achieved through several established chemical routes, with reductive amination being the most prominent.

Reductive Amination Strategies for Compound Synthesis

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this strategy involves the reaction of 2,2-dimethyl-1-phenylpropan-1-one with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

The reaction is generally carried out in a one-pot fashion, where the ketone, amine source, and a suitable reducing agent are combined. The choice of reducing agent is crucial for the efficiency of the reaction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation over metals like palladium or nickel. The reaction conditions, such as solvent, temperature, and pH, can be optimized to maximize the yield of the final amine product.

Table 1: Reductive Amination Conditions for the Synthesis of this compound

Amine SourceReducing AgentSolventTemperatureYieldReference
AmmoniaSodium CyanoborohydrideMethanolRoom Temp.GoodGeneral Method
Ammonium FormateFormic Acid (Leuckart)Neat160-170°CModerate-GoodGeneral Method
AmmoniaH₂/Palladium on CarbonEthanolRoom Temp.GoodGeneral Method

Alternative Chemical Routes for Preparation

Beyond reductive amination, other classical organic reactions can be adapted for the synthesis of this compound, although they may be less commonly employed for this specific target.

Leuckart-Wallach Reaction: This reaction provides a pathway to amines from ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.org The reaction of 2,2-dimethyl-1-phenylpropan-1-one with an excess of ammonium formate at elevated temperatures (typically 120-185°C) would initially produce the N-formyl derivative of the target amine, which is then hydrolyzed under acidic or basic conditions to yield this compound. alfa-chemistry.comwikipedia.orgsemanticscholar.org

Hofmann Rearrangement: This method offers a route to primary amines from primary amides with one fewer carbon atom. wikipedia.orgchemistrysteps.com To synthesize this compound via this route, the corresponding amide, 3,3-dimethyl-2-phenylbutanamide, would be treated with a halogen (such as bromine) and a strong base (like sodium hydroxide). wikipedia.orgchemistrysteps.com This process initiates a rearrangement to an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine with the loss of carbon dioxide. wikipedia.orgchemistrysteps.com

Enantioselective Synthesis Approaches for this compound

The presence of a stereocenter at the benzylic position makes the enantioselective synthesis of this compound a significant area of research. Biocatalytic and chiral catalyst-based methods are the primary strategies to achieve high enantiopurity.

Biocatalytic Methods (e.g., Transaminase-Mediated Synthesis)

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. mdpi.com

The synthesis of enantiomerically enriched this compound has been successfully demonstrated using engineered ω-transaminases. mdpi.commdpi.comresearchgate.net Wild-type transaminases often exhibit limited activity towards sterically demanding substrates like 2,2-dimethyl-1-phenylpropan-1-one due to the bulky tert-butyl group. mdpi.comresearchgate.net However, through protein engineering and rational design, variants of ω-transaminases have been developed with modified active sites that can accommodate such bulky substrates and facilitate the asymmetric amination with high conversion and excellent enantiomeric excess (ee). mdpi.commdpi.comresearchgate.net For instance, a mutant of the ω-transaminase from Vibrio fluvialis (VF-ATA) containing four mutations (L56V, W57C, F85V, V153A) has been shown to convert 2,2-dimethyl-1-phenylpropan-1-one to (R)-2,2-dimethyl-1-phenylpropan-1-amine with 100% conversion and >99% ee. researchgate.net

Table 2: Enantioselective Biocatalytic Synthesis of this compound

Biocatalyst (Origin)Amine DonorSubstrateEnantiomerConversion (%)Enantiomeric Excess (%)
Engineered (S)-ω-TARuIsopropylamine2,2-Dimethyl-1-phenylpropan-1-one(R)HighHigh
Engineered VF-ATA (L56V, W57C, F85V, V153A)(S)-α-Phenylethylamine2,2-Dimethyl-1-phenylpropan-1-one(R)100>99

Chiral Catalyst and Auxiliary-Based Methodologies

The asymmetric synthesis of chiral amines can also be achieved through the use of chiral metal catalysts or chiral auxiliaries.

Chiral Catalysts: Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation of imines to produce chiral amines. For sterically hindered imines, such as the one derived from 2,2-dimethyl-1-phenylpropan-1-one, palladium-based catalysts have shown promise. For instance, the asymmetric hydrogenation of N-tosyl-2,2-dimethyl-1-phenylpropan-1-imine catalyzed by Pd(OAc)₂ with a chiral ligand has been reported to yield the corresponding sulfonamide with high enantioselectivity (99% ee). nih.gov Subsequent deprotection of the tosyl group would afford the chiral amine. nih.gov Chiral iridium and rhodium catalysts are also extensively used for the asymmetric hydrogenation of imines and have the potential to be applied to the synthesis of this target molecule. nih.gov

Chiral Auxiliaries: In a chiral auxiliary-based approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While specific examples of the use of common chiral auxiliaries like Evans oxazolidinones for the synthesis of this compound are not prevalent in the literature, this remains a viable, albeit often more step-intensive, strategy for asymmetric amine synthesis. researchgate.netresearchgate.netwikipedia.org

Table 3: Chiral Catalyst-Based Enantioselective Synthesis

SubstrateCatalyst SystemChiral LigandProductYield (%)Enantiomeric Excess (%)
N-Tosyl-2,2-dimethyl-1-phenylpropan-1-iminePd(OAc)₂/H₂Chiral Phosphine LigandN-Tosyl-2,2-dimethyl-1-phenylpropan-1-amineQuantitative99

Chemical Reactivity and Derivatization Studies of this compound

This compound is a primary amine, and its reactivity is characterized by the nucleophilicity of the nitrogen lone pair. However, the steric bulk of the adjacent tert-butyl group significantly influences its reactivity, potentially hindering reactions with bulky electrophiles. The primary amine functionality allows for a variety of derivatization reactions, primarily through acylation and alkylation.

Acylation: The amine group can readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride would yield N-(2,2-dimethyl-1-phenylpropyl)acetamide. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Reaction with alkyl halides, such as methyl iodide or benzyl bromide, can introduce alkyl or benzyl groups onto the nitrogen atom. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, potentially leading to overalkylation and the formation of a quaternary ammonium salt. To achieve mono-alkylation, a common strategy involves initial acylation to form an amide, followed by reduction. Alternatively, reductive amination with an aldehyde or ketone can be used to introduce a single alkyl group.

Table 4: Representative Derivatization Reactions of this compound

Reaction TypeReagentProduct
AcylationAcetyl ChlorideN-(2,2-dimethyl-1-phenylpropyl)acetamide
AlkylationBenzyl BromideN-Benzyl-2,2-dimethyl-1-phenylpropan-1-amine
Reductive AminationBenzaldehyde, NaBH₃CNN-Benzyl-2,2-dimethyl-1-phenylpropan-1-amine

Oxidation Reactions and Corresponding Product Formation

As a primary amine, this compound can undergo oxidation through various methods. The oxidation of primary amines can yield different products depending on the reagent used and the reaction conditions. The initial step in the one-electron oxidation of an amine is the formation of a radical cation. mdpi.com For primary benzylic amines, this can lead to the formation of imines, which may subsequently be hydrolyzed to an aldehyde and an amine, or further oxidized to a nitrile. mdpi.com

In the case of this compound, oxidation would likely lead to the formation of N-(2,2-dimethyl-1-phenylpropylidene)amine. Due to the inherent instability of many imines in aqueous conditions, this intermediate could hydrolyze to form benzaldehyde and 2,2-dimethylpropan-1-amine (tert-butylamine). With stronger oxidizing agents, the reaction could proceed further to yield benzonitrile. The significant steric bulk provided by the tert-butyl group may influence the reaction rates and product distribution.

Table 1: Potential Oxidation Reactions of this compound

Oxidizing Agent CategoryExample Reagent(s)Potential Product(s)Notes
Mild OxidantsPCC, PDCN-(2,2-dimethyl-1-phenylpropylidene)amine (Imine)Reaction may stop at the imine stage under anhydrous conditions.
Hydrolytic Workup-Benzaldehyde + tert-ButylamineThe intermediate imine can be hydrolyzed to yield an aldehyde and a smaller amine.
Strong OxidantsKMnO₄, Jones ReagentBenzonitrileVigorous oxidation can lead to the formation of a nitrile. mdpi.com

Reduction Reactions and Corresponding Product Formation

The primary amine functional group in this compound is in a reduced state and is not susceptible to further reduction under typical catalytic hydrogenation or chemical reduction conditions. However, the synthesis of this compound itself prominently features a reduction reaction.

A common and effective method for preparing this compound is through the reductive amination of the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one (also known as pivalophenone). This two-step, one-pot process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the target primary amine. Various reducing agents can be employed for this transformation. Biocatalytic methods using transaminases also represent an alternative synthetic route that relies on a reductive transformation.

Table 2: Synthesis of this compound via Reduction

PrecursorReagentsProductReaction Type
2,2-Dimethyl-1-phenylpropan-1-one1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)This compoundReductive Amination

Nucleophilic Substitution Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to react with a variety of electrophiles. Key reactions include alkylation and acylation, which lead to the formation of more complex amine and amide derivatives, respectively. msu.edu

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form secondary and tertiary amines. msu.edu Due to the steric hindrance imposed by the tert-butyl group, the rate of these reactions may be slower compared to less hindered primary amines. Stepwise alkylation can ultimately lead to the formation of a quaternary ammonium salt if a sufficient amount of the alkylating agent is used.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, readily forms N-substituted amides. This is a robust and common transformation for primary amines. The resulting amide will have the structure N-(2,2-dimethyl-1-phenylpropyl)acetamide if acetyl chloride is used, for example.

Table 3: Nucleophilic Substitution Reactions

Reaction TypeElectrophile ExampleProduct ClassGeneral Product Structure
AlkylationMethyl Iodide (CH₃I)Secondary AmineN-methyl-2,2-dimethyl-1-phenylpropan-1-amine
AcylationAcetyl Chloride (CH₃COCl)AmideN-(2,2-dimethyl-1-phenylpropyl)acetamide

Synthesis of Analogues and Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of analogues and derivatives. These modifications can be targeted at the amine functionality or the aromatic ring.

Derivatives are commonly synthesized through the nucleophilic substitution reactions described previously, such as N-alkylation and N-acylation, to produce substituted amines and amides. For instance, reaction with sulfonyl chlorides yields sulfonamides.

The synthesis of structural analogues can be achieved by modifying the initial synthetic pathway. For example, employing substituted versions of 2,2-dimethyl-1-phenylpropan-1-one in the reductive amination process would lead to analogues with substitution on the phenyl ring. Similarly, starting with different ketones can alter the alkyl portion of the molecule. A general strategy for producing related 2-methyl-1-substituted phenyl-2-propanamine compounds involves using substituted benzyl halides as starting materials, which then undergo a series of reactions including hydrolysis and rearrangement to form the desired amine analogue. google.com

Table 4: Examples of Synthetic Derivatives and Analogues

Modification SiteReaction TypeReagent ExampleResulting Compound Class
Amine GroupAcylationBenzoyl ChlorideN-Benzoyl Derivative (Amide)
Amine GroupSulfonylationTosyl ChlorideN-Tosyl Derivative (Sulfonamide)
Phenyl RingModified Starting Material4-Chloro-2,2-dimethyl-1-phenylpropan-1-onePhenyl-substituted Analogue
Alkyl ChainModified Starting Material1-Phenylpropan-1-oneAlkyl chain Analogue (e.g., 1-Phenylpropan-1-amine)

Pharmacological and Neurochemical Investigations of 2,2 Dimethyl 1 Phenylpropan 1 Amine

Molecular Mechanisms of Action

The primary mechanism of action attributed to 2,2-Dimethyl-1-phenylpropan-1-amine involves its influence on the adrenergic system, which is part of the autonomic nervous system responsible for regulating physiological arousal and stress responses.

Interaction with Adrenergic Receptors

Research indicates that this compound interacts with adrenergic receptors. These receptors are the sites where catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind to exert their effects. The compound's interaction is not direct; it does not bind to and activate these receptors itself but rather influences them through an indirect pathway.

Table 1: Adrenergic Receptor Interaction Profile

Receptor TypeInteraction Type
Adrenergic ReceptorsIndirect Activation

Modulation of Neurotransmitter Release (e.g., Norepinephrine)

The core of its molecular action lies in its ability to induce the release of the neurotransmitter norepinephrine. By prompting the presynaptic nerve terminals to release norepinephrine into the synaptic cleft, it increases the concentration of this neurotransmitter available to bind with postsynaptic adrenergic receptors. This mechanism is a hallmark of several sympathomimetic amines.

Indirect Sympathomimetic Activity at a Molecular and Cellular Level

The compound is classified as an indirectly acting sympathomimetic agent. At the molecular and cellular level, this means its effects mimic the stimulation of the sympathetic nervous system, not by direct receptor agonism, but by increasing the levels of endogenous norepinephrine. The released norepinephrine then activates adrenergic receptors, leading to physiological responses such as increased heart rate and blood pressure.

Table 2: Mechanism of Indirect Sympathomimetic Activity

StepDescription
1. Neuronal Uptake/Interaction The compound interacts with presynaptic noradrenergic neurons.
2. Neurotransmitter Release It triggers the release of stored norepinephrine from the neuron.
3. Receptor Activation The released norepinephrine binds to and activates postsynaptic adrenergic receptors.
4. Physiological Response Activation of receptors leads to downstream sympathomimetic effects.

Investigational Biological Activities

The biological activities of this compound are a direct consequence of its molecular actions on neurotransmitter systems and have led to its investigation in broader therapeutic contexts.

Effects on Neurotransmitter Systems

The primary and most noted effect of this compound is on the noradrenergic neurotransmitter system. By modulating the release of norepinephrine, it significantly impacts the signaling pathways controlled by this key neurotransmitter. Its structural similarity to other psychoactive substances has prompted studies into its effects on the central nervous system (CNS).

Potential in Research Towards Neurological Disorder Therapeutics

The compound has been investigated for its potential therapeutic applications, specifically in the context of neurological disorders. Its ability to modulate neurotransmitter systems makes it a molecule of interest for researchers exploring new treatments for conditions where these systems are dysregulated. It is also utilized as a building block in the synthesis of other complex molecules and pharmaceuticals.

Analytical Methodologies for 2,2 Dimethyl 1 Phenylpropan 1 Amine in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for the analysis of 2,2-Dimethyl-1-phenylpropan-1-amine, enabling its separation and quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, often coupled with mass spectrometry for definitive identification. umich.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile or thermally sensitive amines. helsinki.fi For primary amines like this compound, which lack a strong chromophore, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. helsinki.finih.gov Reagents such as dansyl chloride or benzoyl chloride react with the amine group to form a derivative that is highly responsive to detection. helsinki.finih.gov

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. A nonpolar stationary phase, such as an octadecylsilane (ODS or C18) column, is typically used with a polar mobile phase, often a mixture of acetonitrile or methanol and water with pH modifiers like formic acid or trifluoroacetic acid to ensure the analyte is in a consistent ionic state. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Amine Analysis

Parameter Typical Setting
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector UV-Vis (after derivatization) or Fluorescence (after derivatization)
Injection Volume 10-20 µL

| Column Temperature | 25-40 °C |

Method validation for quantification would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile compounds. researchgate.net Due to the polar nature of the primary amine group, derivatization is often employed to reduce peak tailing and improve thermal stability and volatility. Acylation or silylation are common derivatization approaches.

The separation is typically achieved on a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Spectroscopic Characterization for Structural Elucidation in Research Settings (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, both ¹H NMR and ¹³C NMR are used for structural confirmation.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals. The protons on the phenyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The single proton on the carbon adjacent to both the phenyl ring and the nitrogen (the benzylic proton) would likely appear as a singlet around δ 4.0 ppm. A large singlet corresponding to the nine equivalent protons of the tert-butyl group would be expected in the upfield region (around δ 0.9-1.0 ppm). The two protons of the amine group would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The phenyl group carbons would show multiple signals in the δ 125-145 ppm range. The benzylic carbon atom bonded to the nitrogen would be found around δ 60-70 ppm. The quaternary carbon of the tert-butyl group would appear around δ 35 ppm, and the three equivalent methyl carbons of the tert-butyl group would give a strong signal further upfield, around δ 27 ppm. rsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenyl-H 7.2 - 7.5 (multiplet, 5H) 125 - 145
Benzylic-CH ~4.0 (singlet, 1H) 60 - 70
-NH₂ Variable (broad singlet, 2H) -
Quaternary-C - ~35

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. When analyzed by GC-MS using electron ionization (EI), this compound (molecular weight: 163.26 g/mol ) would undergo characteristic fragmentation. nih.govlibretexts.org

The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 163. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this molecule, the most likely alpha-cleavage would be the loss of the stable tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This would result in a very prominent base peak at m/z 106, corresponding to the [C₆H₅CHNH₂]⁺ fragment. pressbooks.pub Another possible, though less favored, fragmentation is the loss of the phenyl group, leading to a fragment at m/z 86.

Table 3: Common Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Benzoyl chloride
Dansyl chloride
Formic acid
Methanol

Role and Applications of 2,2 Dimethyl 1 Phenylpropan 1 Amine in Advanced Chemical Sciences

Application as a Chemical Intermediate in Complex Organic Molecule Synthesis

2,2-Dimethyl-1-phenylpropan-1-amine serves as a valuable building block in the field of organic synthesis. Chiral amines, in particular, are fundamental to asymmetric synthesis, a field focused on creating stereochemically pure compounds. rsc.org These amines can function in several key roles, including as resolving agents or as chiral auxiliaries, to guide the stereochemical outcome of a reaction. libretexts.orglibretexts.org

A primary application for chiral amines is in the resolution of racemic mixtures. libretexts.org In this process, a racemic acid is reacted with a single enantiomer of a chiral amine, such as an (R)- or (S)-phenylalkylamine. This reaction produces a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated through methods like fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be recovered. This technique is a cornerstone for obtaining enantiomerically pure starting materials for complex syntheses.

Furthermore, chiral amines can be temporarily incorporated into a molecule as a "chiral auxiliary." nih.govnih.gov This auxiliary group directs a subsequent chemical transformation to occur stereoselectively, favoring the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved from the molecule and potentially recycled. While compounds like ephedrine (B3423809) and other phenylalkylamines are well-documented in this capacity, the specific use of this compound as a chiral auxiliary in a named, complex synthesis is not widely detailed in available literature. However, as a commercially available chiral amine, it represents a potential tool for chemists engaged in asymmetric synthesis. americanelements.com Its synthesis can be achieved through methods like the reductive amination of its corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one.

Research in Pharmaceutical and Specialty Chemical Production

The production of pharmaceuticals and specialty chemicals heavily relies on the availability of enantiomerically pure intermediates. Chiral amines are found in the structures of approximately 40% of all active pharmaceutical ingredients (APIs). rsc.org The broader class of phenylalkylamines is of significant interest due to its prevalence in bioactive molecules and its members' roles as calcium channel blockers, which are important cardiovascular drugs. nih.govnih.govresearchgate.net

Industrial production methods for chiral amines often employ biocatalysis, using enzymes like transaminases to achieve high enantioselectivity in an environmentally and economically favorable manner. rsc.orgrsc.org These enzymatic methods can produce specific (R)- or (S)-enantiomers from prochiral ketones, which are essential starting points for many pharmaceutical ingredients. rsc.orgrsc.org For instance, various 1-arylpropan-2-amine derivatives are components of drugs used to treat conditions ranging from Parkinson's disease to narcolepsy. rsc.org

While this compound belongs to this critical class of compounds and is used in the production of fine and specialty chemicals, specific examples of it being a direct precursor to a marketed pharmaceutical are not prominently documented in scientific literature. Its investigation has been noted for potential therapeutic applications, particularly concerning neurological disorders, but these appear to be in the research phase.

Computational Chemistry and In Silico Modeling Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound without the need for laboratory experiments. Through in silico modeling, researchers can predict molecular geometry, electronic properties, and potential interactions with biological targets. Techniques such as Density Functional Theory (DFT) and Monte Carlo simulations are commonly applied to study phenylalkylamines. nih.govnih.govresearchgate.net

These computational studies are crucial for several reasons. They help in assigning the absolute configuration of chiral amines by correlating calculated NMR data with experimental results. nih.govfrontiersin.org They also provide insights into the mechanisms of action, for example, by modeling how phenylalkylamines dock into the binding sites of proteins like calcium channels. nih.govnih.govresearchgate.net This modeling can reveal key interactions, such as hydrogen bonds or coordination with ions, that are responsible for a drug's pharmacological effect and can explain structure-activity relationships. nih.govias.ac.in

The computed molecular properties for the (R)-enantiomer of this compound, sourced from databases like PubChem, offer a quantitative look at its characteristics. These descriptors are fundamental inputs for more complex simulations and for predicting the compound's behavior in various chemical and biological environments.

Table 1: Computed Molecular Properties of (R)-2,2-Dimethyl-1-phenylpropan-1-amine

Property Value Source
Molecular Formula C₁₁H₁₇N PubChem nih.gov
Molecular Weight 163.26 g/mol PubChem nih.gov
XLogP3 2.5 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 163.136099547 Da PubChem nih.gov
Topological Polar Surface Area 26 Ų PubChem nih.gov
Heavy Atom Count 12 PubChem nih.gov
Complexity 128 PubChem nih.gov

This interactive table provides key computed descriptors for the (R)-enantiomer of the compound.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-phenylpropan-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2,2-dimethyl-1-phenylpropan-1-one using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, transaminase-mediated synthesis offers enantioselective routes by leveraging chiral enzymes to produce a specific enantiomer . Reaction conditions such as pH, temperature, and catalyst choice (e.g., chiral amines or metal complexes) critically affect enantiomeric purity. For example, low temperatures (<25°C) and chiral auxiliaries like (S)-α-methylbenzylamine can enhance (S)-enantiomer yield .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is a gold standard. Mobile phases of hexane/isopropanol (95:5) with 0.1% diethylamine resolve enantiomers effectively. Circular dichroism (CD) spectroscopy or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also confirm configuration and purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use radioligand binding assays to assess affinity for CNS targets (e.g., dopamine or serotonin transporters). For receptor selectivity, competitive inhibition assays with HEK293 cells expressing human monoamine transporters are recommended. Dose-response curves (IC₅₀) and selectivity ratios (vs. related receptors like TAAR1) should be calculated .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor binding affinity and selectivity?

  • Methodological Answer : Enantiomers exhibit distinct interactions due to chiral center geometry . For example, the (S)-enantiomer may bind more tightly to serotonin receptors (5-HT₂A) via hydrogen bonding with Asp155, while the (R)-enantiomer shows preference for dopamine transporters (DAT). Molecular docking simulations (e.g., AutoDock Vina) combined with site-directed mutagenesis of receptor residues can validate binding modes .

Q. What strategies resolve contradictory metabolic stability data across in vitro models?

  • Methodological Answer : Cross-validate using human liver microsomes (HLM) and primary hepatocytes to account for enzyme variability. Isotopic labeling (e.g., ¹⁴C or deuterium at the methyl group) enables precise metabolite tracking via LC-MS/MS . Adjust experimental conditions (e.g., NADPH concentration for cytochrome P450 activity) to standardize assays .

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining activity?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., replacing a methyl group with trifluoromethyl) to enhance metabolic stability. Use prodrug strategies (e.g., esterification of the amine) to improve oral bioavailability. Validate modifications via in situ intestinal perfusion models and plasma protein binding assays .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported biological activity between enantiomers?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y for neuroactivity) to rule out cell-specific effects. Use knockout models (e.g., CRISPR-edited TAAR1⁻/⁻ cells) to isolate target-specific effects. Analyze data with multivariate regression to identify confounding variables (e.g., solvent used in assays) .

Q. What analytical techniques distinguish degradation products during stability studies?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with HPLC-DAD identifies degradation pathways (e.g., oxidative deamination). For structural elucidation, use 2D NMR (COSY, HSQC) to map fragmentation patterns. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life under standard conditions .

Structural & Functional Comparison Table

CompoundStructural FeaturesBiological ActivityKey Differentiators
This compoundChiral center, dimethyl substitutionDopamine reuptake inhibition Enhanced metabolic stability vs. amphetamine
AmphetamineSimple phenethylamine backboneCNS stimulationLower lipophilicity
MethamphetamineN-methylated phenethylamineHigher DAT affinityIncreased abuse potential

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.